Cas no 173937-91-2 (Atrasentan)

Atrasentan structure
Atrasentan 화학적 및 물리적 성질
이름 및 식별자
-
- (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- (+)-A 127722
- (2R,3R,4S)-(+)-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(N,N-di(n-bu
- (2R,3R,4S)-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((N,N-dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid
- [2R,3R,4S]-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-[[(N,N-dibutylamino)-carboxyl]methyl]pyrrolidine-3-carboxylic acid
- A-147627
- ABT627
- ABT-627
- (2S,3S,4R)-4-(1,3-BENZODIOXOL-5-YL)-1-[2-(DIBUTYLAMINO)-2-OXOETHYL]-2-(4-METHOXYPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID
- atrasentan
- Atrasentan (ABT-627)
- A127722, CID 5310990
- (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxo-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-, (2R,3R,4S)-
- SCHEMBL34654
- rel-(2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- 2R-(4-methoxyphenyl)-4S(1,N-di(n-butyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid
- rel-(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid
- CHEMBL9194
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-(2-dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-, (2R-(2alpha,3beta,4alpha))-
- NCGC00378853-03
- CHEBI:135810
- ATRASENTAN [WHO-DD]
- 3-PYRROLIDINECARBOXYLIC ACID, 4-(1,3-BENZODIOXOL-5-YL)-1-(2-(DIBUTYLAMINO)-2-OXOETHYL)-2-(4-METHOXYPHENYL)-, (2R-(2.ALPHA.,3.BETA.,4.ALPHA.))
- 4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
- EX-A7929
- A127722
- Xinlay
- ABT 627
- 173937-91-2
- ABT-627;(+)-A 127722;A-147627
- (2r,3r,4s)-(+)-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(n,n-di(n-butyl)aminocarbonylmethyl)-pyrrolidine-3-carboxylic acid
- NSC720763
- (2R,3R,4S)-1-((DIBUTYLCARBAMOYL)METHYL)-2-(P-METHOXYPHENYL)-4-(3,4-(METHYLENEDIOXY)PHENYL)-3-PYRROLIDINECARBOXYLIC ACID
- 195704-72-4
- (2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- DB06199
- ATRASENTAN [MI]
- Atrasentan [INN]
- AKOS030255123
- BDBM50051007
- (2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
- NCGC00378853-01
- ATRASENTAN [VANDF]
- A-127722
- NSC-720763
- NS00069259
- A 127722
- UNII-V6D7VK2215
- (+)-A-127722
- MOTJMGVDPWRKOC-QPVYNBJUSA-N
- (2S,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2R,3R,4S)-
- V6D7VK2215
- GTPL3487
- Q125083
- ABT 147627
- CS-0063769
- HY-114674
- P6FLG98GBJ
- 4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid, (2R,3R,4S)-rel-
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-, (2R,3R,4S)-
- (2R,3R,4S)-4-(1,3-Benzodioxo-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic Acid
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2alpha,3beta,4alpha)-
- (2R,3R,4S)-4-(2H-1,3-benzodioxol-5-yl)-1-[(dibutylcarbamoyl)methyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- G87012
- (2R,3R,4S)-4-(2H-1,3-benzodioxol-5-yl)-1-((dibutylcarbamoyl)methyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- atrasentanum
- DA-50788
- 3-PYRROLIDINECARBOXYLIC ACID, 4-(1,3-BENZODIOXOL-5-YL)-1-(2-(DIBUTYLAMINO)-2-OXOETHYL)-2-(4-METHOXYPHENYL)-, (2R-(2ALPHA,3BETA,4ALPHA))
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2R,3R,4S)-rel-
- BRD-K16295392-003-01-3
- Atrasentan
-
- 인치: 1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
- InChIKey: MOTJMGVDPWRKOC-QPVYNBJUSA-N
- 미소: O=C([C@H]1[C@H](C2=CC=C(OC)C=C2)N(CC(N(CCCC)CCCC)=O)C[C@@H]1C3=CC=C(OCO4)C4=C3)O
계산된 속성
- 정밀분자량: 510.27300
- 동위원소 질량: 510.27298694g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 7
- 중원자 수량: 37
- 회전 가능한 화학 키 수량: 12
- 복잡도: 742
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 3
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.4
- 상호 변형 이기종 수량: 아무것도 아니야
- 토폴로지 분자 극성 표면적: 88.5Ų
- 표면전하: 0
실험적 성질
- 융해점: 122-124°
- PSA: 88.54000
- LogP: 4.63190
Atrasentan 보안 정보
- 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
Atrasentan 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55090-2mg |
Atrasentan |
173937-91-2 | 98% | 2mg |
¥1559.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55090-10mg |
Atrasentan |
173937-91-2 | 98% | 10mg |
¥2808.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0259-100 mg |
Atrasentan |
173937-91-2 | 100MG |
¥13000.00 | 2021-09-23 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0259-5 mg |
Atrasentan |
173937-91-2 | 99.08% | 5mg |
¥2740.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0259-10 mg |
Atrasentan |
173937-91-2 | 99.08% | 10mg |
¥4137.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55090-5mg |
Atrasentan |
173937-91-2 | 98% | 5mg |
¥2340.00 | 2023-09-07 | |
TRC | A793925-25mg |
Atrasentan |
173937-91-2 | 25mg |
$ 907.00 | 2023-04-19 | ||
Chemenu | CM452604-100mg |
3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2R,3R,4S)- |
173937-91-2 | 95%+ | 100mg |
$3231 | 2023-01-01 | |
TRC | A793925-100mg |
Atrasentan |
173937-91-2 | 100mg |
$ 2716.00 | 2023-04-19 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A125773-50mg |
Atrasentan |
173937-91-2 | 50mg |
¥7,835.00 | 2021-05-25 |
Atrasentan 관련 문헌
-
Mariusz Stolarczyk,Anna Apola,Anna Ma?lanka,Jan Krzek Anal. Methods 2015 7 4419
-
Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462
173937-91-2 (Atrasentan) 관련 제품
- 2229079-67-6(2-1-(4-nitrophenyl)cyclopropylacetic acid)
- 1807037-31-5(3-Bromo-2-chloromethyl-6-cyanophenylacetic acid)
- 1261490-94-1(2-Methylbenzothiazole-4-acetonitrile)
- 5103-42-4(Hydrindantin)
- 1858930-00-3(3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid)
- 75702-99-7(1-cyclopropyl-2,2,2-trifluoro-ethanamine;hydrochloride)
- 2198226-67-2(1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide)
- 139781-19-4(6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one)
- 1850749-24-4(5-Amino-1-(4-fluorobutyl)-1,2-dihydropyridin-2-one)
- 98051-93-5(2-Naphthalenol, 5,8-diamino-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:173937-91-2)Atrasentan

순결:99%
재다:50mg
가격 ($):1004.0